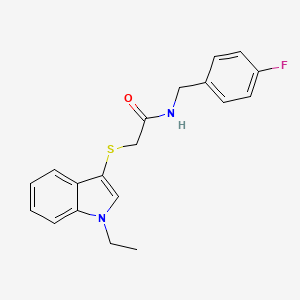
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a thioether linkage, and a fluorobenzyl group
Vorbereitungsmethoden
The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thioether Linkage: The indole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.
Attachment of the Fluorobenzyl Group: The final step involves the reaction of the thioether-indole intermediate with 4-fluorobenzyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced products.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The thioether and fluorobenzyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-fluorobenzyl)acetamide can be compared with other indole derivatives, such as:
2-((1-methyl-1H-indol-3-yl)thio)-N-(4-chlorobenzyl)acetamide: Similar structure but with a methyl group and a chlorobenzyl group.
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-bromobenzyl)acetamide: Similar structure but with a bromobenzyl group.
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-methylbenzyl)acetamide: Similar structure but with a methylbenzyl group.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-2-22-12-18(16-5-3-4-6-17(16)22)24-13-19(23)21-11-14-7-9-15(20)10-8-14/h3-10,12H,2,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVJTBGIBBYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
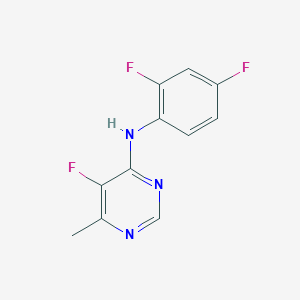
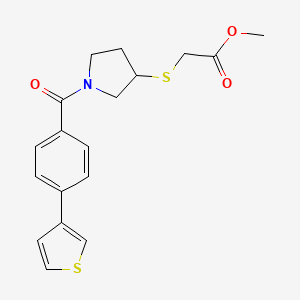
![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)
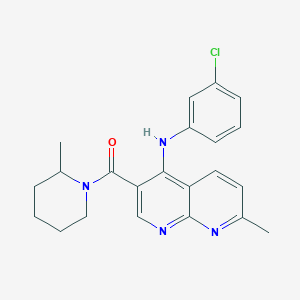
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
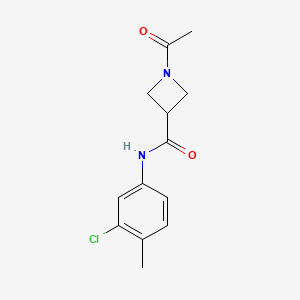
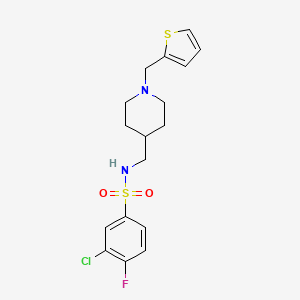
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)
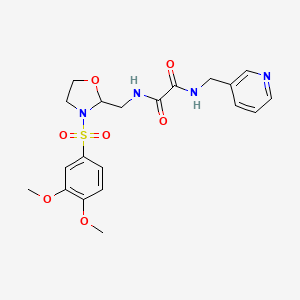
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3002166.png)
